methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down. It consists of several functional groups:
Methyl ester group (methyl 2-): This part of the compound contains a methyl group attached to the carboxylate functional group (COOCH₃).
Quinoxaline ring: The quinoxaline ring is a bicyclic aromatic system containing two nitrogen atoms.
Pyrrolo ring: The pyrrolo ring is another heterocyclic system with a nitrogen atom.
Furan-2-ylmethyl group: This group is attached to the pyrrolo ring and contains a furan ring.
Benzothiophene ring: The benzothiophene ring is a fused aromatic system containing sulfur.
- Overall, this compound is a complex fusion of various heterocyclic rings and functional groups.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature or scientific databases for more detailed information.
- Industrial production methods are also not readily available, but custom synthesis or modification of related compounds might be necessary.
Chemical Reactions Analysis
- Given the complexity of the compound, it likely undergoes various reactions:
Oxidation: The furan ring could be oxidized to a furan-2-carboxylic acid.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions might occur at various positions.
- Common reagents and conditions would depend on the specific reaction, but standard organic chemistry reagents apply.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
- Unfortunately, I couldn’t find specific information on the mechanism of action for this compound. understanding its interactions with biological targets would be crucial.
Comparison with Similar Compounds
- Similar compounds might include other quinoxaline derivatives, pyrrolo-based molecules, or benzothiophene-containing compounds.
- Highlighting its uniqueness would require a detailed comparison with these related structures.
Remember that this compound’s complexity makes it an intriguing subject for further research
Biological Activity
Methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement combining various heterocyclic moieties, which may contribute to its pharmacological properties.
Structural Overview
The compound consists of several key components:
- Pyrrolo[2,3-b]quinoxaline core : This structure is known for diverse biological activities.
- Furan moiety : Enhances reactivity and potential therapeutic effects.
- Benzothiophene unit : Often associated with antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves interaction with specific molecular targets such as enzymes involved in DNA replication and repair.
Antimicrobial Activity
The presence of the furan and benzothiophene rings in the structure suggests potential antimicrobial properties. Compounds containing these moieties have been shown to exhibit activity against a range of bacteria and fungi. For example, studies on related furan derivatives indicate their effectiveness against resistant strains of bacteria.
The biological activity of this compound is likely mediated through:
- Enzyme inhibition : Targeting key enzymes involved in cancer cell metabolism.
- Receptor interaction : Binding to specific receptors that modulate cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study published in a peer-reviewed journal highlighted that pyrroloquinoxaline derivatives showed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study reported IC50 values in the micromolar range, indicating significant cytotoxicity.
- Antimicrobial Efficacy : Research on furan-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition that suggest strong antimicrobial activity.
Data Summary Table
Properties
Molecular Formula |
C26H23N5O4S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N5O4S/c1-34-26(33)19-15-8-2-5-11-18(15)36-25(19)30-24(32)20-21-23(29-17-10-4-3-9-16(17)28-21)31(22(20)27)13-14-7-6-12-35-14/h3-4,6-7,9-10,12H,2,5,8,11,13,27H2,1H3,(H,30,32) |
InChI Key |
XQSDDPGOIUQMSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N |
Origin of Product |
United States |
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